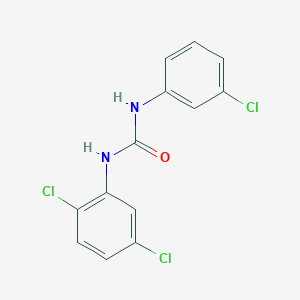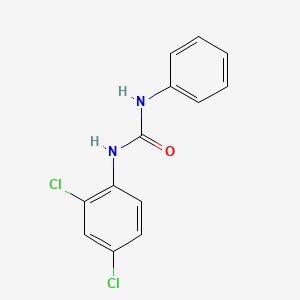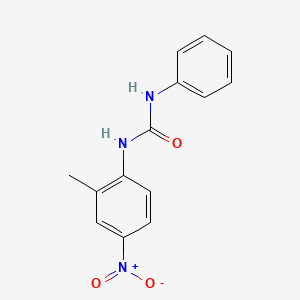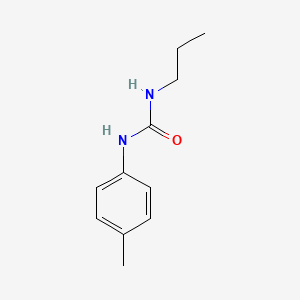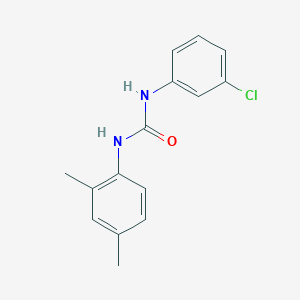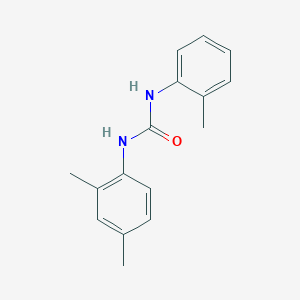
1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)urea
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)urea, also known as DMPU, is a widely used solvent in organic chemistry. It is a white crystalline solid with a molecular weight of 238.33 g/mol. DMPU is a relatively new solvent that has gained popularity due to its unique properties, such as high solubility, low toxicity, and high thermal stability.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)urea is not well understood. However, it is believed that this compound acts as a hydrogen bond acceptor, which allows it to solvate various organic and inorganic compounds. This compound has also been shown to act as a Lewis base, which allows it to coordinate with various metal ions.
Biochemical and Physiological Effects:
This compound has low toxicity and has not been shown to have any significant physiological effects. However, it should be noted that this compound is a relatively new solvent, and more research is needed to fully understand its potential effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)urea is its high solubility, which makes it an ideal solvent for the synthesis of various organic compounds. This compound is also thermally stable and has a low freezing point, which makes it an ideal solvent for low-temperature reactions. However, this compound has some limitations, such as its high cost and limited availability. Additionally, this compound is not compatible with some common laboratory equipment, such as rubber and silicone.
Orientations Futures
There are several future directions for the use of 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)urea in scientific research. One potential direction is the use of this compound as a solvent for the synthesis of new organic compounds with unique properties. Another potential direction is the use of this compound as a solvent for the synthesis of new polymers with unique properties. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Applications De Recherche Scientifique
1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)urea has been widely used as a solvent in various scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. It has been used as a solvent for the synthesis of various organic compounds, such as heterocyclic compounds, peptides, and natural products. This compound has also been used as a solvent for the polymerization of various monomers, such as vinyl acetate and styrene. In biochemistry, this compound has been used as a solvent for the synthesis of various peptides and proteins.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-8-9-15(13(3)10-11)18-16(19)17-14-7-5-4-6-12(14)2/h4-10H,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYXHTDUOLTPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304108 | |
| Record name | 1-(2,4-dimethylphenyl)-3-(2-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13143-17-4 | |
| Record name | NSC164230 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-dimethylphenyl)-3-(2-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(O-TOLYL)-3-(2,4-XYLYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-6,6'-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3335550.png)

![5H-Dithieno[3,2-b:2',3'-d]pyran-5-one](/img/structure/B3335565.png)

![[4,8-Bis(4,5-didecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B3335568.png)



